O-(2,4-Dinitrophenyl)hydroxylamine

Description

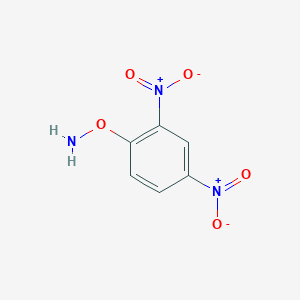

Structure

3D Structure

Properties

IUPAC Name |

O-(2,4-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACRFYIUQZNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169926 | |

| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17508-17-7 | |

| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to O-(2,4-Dinitrophenyl)hydroxylamine (CAS Number 17508-17-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2,4-Dinitrophenyl)hydroxylamine (CAS No. 17508-17-7) is a versatile chemical compound with significant applications in organic synthesis and as a potent inhibitor of key enzymes relevant to therapeutic research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its biological activities. Notably, it acts as an inhibitor of D-amino acid oxidase (DAAO), with implications for neurological disorders, and as an inhibitor of the influenza virus cap-dependent endonuclease, highlighting its potential as an antiviral agent. This document aims to serve as a thorough resource for researchers and professionals in drug development, presenting data in a structured format and visualizing complex biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a hydroxylamine derivative characterized by a 2,4-dinitrophenyl group attached to the oxygen atom of the hydroxylamine moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17508-17-7 | [1][2] |

| Molecular Formula | C₆H₅N₃O₅ | [1][2] |

| Molecular Weight | 199.12 g/mol | [1][2] |

| Appearance | Light yellow to yellow-orange solid/powder/crystal | [3][4] |

| Melting Point | 105 - 112.5 °C | [1][5] |

| Boiling Point | 387.1 ± 42.0 °C at 760 mmHg (estimated) | [5] |

| Density | 1.6 ± 0.1 g/cm³ (estimated) | [5] |

| Solubility | Sparingly soluble in water. | [2] |

| InChI | InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | [2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])ON | [2] |

| Storage | Store at 2-8°C, protected from light. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,4-dinitrochlorobenzene and a protected hydroxylamine derivative.[2][6]

Materials:

-

t-Butyl N-hydroxycarbamate

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

2,4-Dinitrochlorobenzene

-

Glacial acetic acid

-

Trifluoroacetic acid

-

Ice

-

Water

-

Ethyl acetate

-

Hexane

-

Stir plate and stir bar

-

Round-bottom flasks

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate

-

In a round-bottom flask, dissolve 13.3 g (0.1 mole) of t-butyl N-hydroxycarbamate and 5.6 g (0.1 mole) of potassium hydroxide in 200 mL of absolute ethanol with stirring.

-

To the stirred solution, add 20.2 g (0.1 mole) of 2,4-dinitrochlorobenzene. A deep red color will develop.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully add glacial acetic acid dropwise until the solution turns light yellow.

-

Pour the reaction mixture into 1.5 liters of cold water. A yellow oil will separate and gradually crystallize.

-

Collect the solid t-butyl N-(2,4-dinitrophenoxy)carbamate by filtration, dry it, and recrystallize from an ethyl acetate-hexane mixture. The expected yield is approximately 16.4 g (53%).

Step 2: Deprotection to Yield this compound

-

To 15 mL of trifluoroacetic acid, add 4 g (0.0133 mole) of the t-butyl N-(2,4-dinitrophenoxy)carbamate from Step 1.

-

Allow the reaction to proceed until the evolution of carbon dioxide subsides.

-

Pour the solution into 100 mL of ice water. An oily layer will form and subsequently crystallize.

-

Collect the crystalline product by filtration. The expected yield is approximately 2.5 g (95%).

Safety Precautions:

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

2,4-Dinitrochlorobenzene is toxic and an irritant. Avoid contact with skin and eyes.

-

Trifluoroacetic acid is corrosive. Handle with extreme care.

Purification by Recrystallization

This protocol describes the purification of crude this compound.[7][8]

Materials:

-

Crude this compound

-

Ethanol

-

Beakers

-

Hot plate

-

Stemless funnel

-

Fluted filter paper

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in a beaker on a hot plate.

-

If there are insoluble impurities, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean beaker.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Once the solution has reached room temperature, place the beaker in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the crystals under vacuum or in a desiccator.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[10]

-

Process the spectra to identify characteristic chemical shifts and coupling constants consistent with the structure of the compound.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Prepare a sample of the purified solid, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, N-O, and NO₂ stretching vibrations.[11]

2.3.3. Mass Spectrometry (MS)

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[12]

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[13]

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Biological Activity and Mechanisms of Action

Inhibition of D-Amino Acid Oxidase (DAAO)

This compound is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-amino acids, including D-serine.[14][15] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotransmission.[16][17] By inhibiting DAAO, this compound can increase the levels of D-serine in the brain, thereby potentiating NMDA receptor activity. This mechanism is of significant interest for the development of therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[16][17]

Table 2: Biological Activity of this compound

| Target | Activity | Notes | Reference(s) |

| D-Amino Acid Oxidase (DAAO) | Rapid, active-site-directed inhibitor | Modification of a methionine residue at or near the active site. | [14][15] |

| Influenza Virus Cap-Dependent Endonuclease | Inhibitor | Binds to the enzyme-bound site. | [1] |

| Eukaryotic Protein Synthesis | Inhibitor | Model for studying aminoglycoside antibiotics. | [1] |

3.1.1. D-Amino Acid Oxidase Inhibition Assay Protocol

This protocol describes a general method for determining the inhibitory activity of a compound against DAAO.[18][19]

Materials:

-

Purified D-amino acid oxidase (human or other species)

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

This compound (inhibitor)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, DAAO enzyme, HRP, and Amplex Red reagent to each well.

-

Add serial dilutions of this compound to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding D-serine to all wells.

-

Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition of Influenza Virus Replication

This compound has been shown to inhibit the replication of the influenza virus in vitro.[1] This antiviral activity is attributed to its ability to inhibit the viral cap-dependent endonuclease, an essential enzyme for the "cap-snatching" mechanism that the virus uses to transcribe its genome.[1]

3.2.1. Influenza Virus Cap-Snatching Mechanism

The influenza virus RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. The PA subunit then cleaves the host mRNA a short distance from the cap. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. This compound is thought to interfere with this process by inhibiting the endonuclease activity of the PA subunit.[1][5]

Modulation of Eukaryotic Protein Synthesis

This compound has also been used as a model to study the effects of aminoglycoside antibiotics on eukaryotic cells.[1] It has been observed to inhibit aminoglycoside-induced protein synthesis, providing a tool to investigate the mechanisms of action and resistance to this class of antibiotics.[1] Aminoglycosides are known to bind to the ribosomal RNA and interfere with the fidelity of translation.[6][17]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

DAAO Inhibition and NMDA Receptor Modulation Signaling Pathway

Caption: Signaling pathway of DAAO inhibition and subsequent NMDA receptor modulation.

Influenza Virus Cap-Snatching Inhibition Workflow

Caption: Mechanism of influenza virus cap-snatching and its inhibition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical properties and established synthetic routes make it an accessible tool for a variety of chemical transformations. Furthermore, its potent inhibitory effects on D-amino acid oxidase and the influenza virus cap-dependent endonuclease present exciting opportunities for the development of novel therapeutics for neurological disorders and viral infections. This technical guide provides a foundational resource for researchers, offering detailed protocols and a clear understanding of the compound's mechanisms of action to facilitate further investigation and application.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 17508-17-7 [chemicalbook.com]

- 4. This compound | 17508-17-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Cap snatching - Wikipedia [en.wikipedia.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. The Cap-Snatching Mechanism of Bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of O-(2,4-Dinitrophenyl)hydroxylamine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of O-(2,4-Dinitrophenyl)hydroxylamine, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and practical application.

Chemical Identity and Physical Properties

This compound, with the CAS number 17508-17-7, is a yellow crystalline solid.[1] It is characterized by a hydroxylamine group attached to a 2,4-dinitrophenyl moiety.[1] This structure makes it a valuable intermediate and reagent in various chemical transformations.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃O₅ | [1][3][4][5] |

| Molecular Weight | 199.12 g/mol | [3][4][5] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][6] |

| Melting Point | 105 - 112.5 °C | [3][5] |

| Boiling Point | 387.1 ± 42.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1][5] |

| Maximum Absorption (λmax) | 298 nm (in EtOH) | [1][6] |

| pKa | -1.07 ± 0.70 (Predicted) | [1] |

Chemical Reactivity and Applications

This compound is a key reagent in organic synthesis, primarily utilized for amination reactions.[1][7] Its electron-withdrawing nitro groups enhance its reactivity, facilitating nucleophilic substitution.[2]

Key Applications:

-

Amination of Arylboronic Acids: It serves as an efficient agent for the metal-free amination of arylboronic acids, leading to the formation of primary anilines.[1][7]

-

Synthesis of N-benzoyliminopyridinium Ylides: It is used in an expedient N-amination/benzoylation procedure with various substituted pyridines.[8]

-

Rhodium-Catalyzed Aziridination: This compound is a reagent used in the formation of aziridines catalyzed by rhodium.[1][7]

-

Inhibition of D-amino Acid Oxidase: It acts as a rapid, active-site-directed inhibitor of D-amino acid oxidase.[1][7]

-

Detection of Carbonyl Compounds: It reacts with aldehydes and ketones to form colored derivatives, which can be analyzed spectrophotometrically.[1]

It is noted to be a more stable and cost-effective alternative to O-mesitylenesulfonylhydroxylamine (MSH) for the amination of various heteroaromatics.[9]

Safety Note: this compound may have a potentially explosive reaction with potassium hydride in a THF solution. When heated to decomposition, it emits toxic fumes of NOx.[1] It can cause skin and eye irritation.[1]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.

Protocol 1: Two-Step Synthesis from N-Hydroxyphthalimide [9]

This method is described as a highly efficient and inexpensive synthesis.[9]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

-

N-hydroxyphthalimide undergoes a nucleophilic aromatic substitution with chloro-2,4-dinitrobenzene.[9]

-

The reaction is carried out in the presence of triethylamine in acetone, yielding 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione in 95% yield.[9]

Step 2: Synthesis of this compound

-

A solution of hydrazine hydrate (10.0 mL, 0.177 mol) in 60 mL of methanol is added in one portion to a solution of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (20.0 g, 60.7 mmol) in 400 mL of CH₂Cl₂ at 0 °C.[9]

-

The reaction mixture will rapidly turn bright yellow, and a precipitate will form.[9]

-

The suspension is allowed to stand at 0 °C for 8 hours.[9]

-

Cold aqueous HCl (1 N, 400 mL) is added, and the mixture is shaken rapidly at 0 °C.[9]

-

The mixture is then rapidly filtered through a loose cotton plug on a Büchner funnel, and the precipitate is washed three times with 50 mL of acetonitrile.[9]

Caption: Two-step synthesis of this compound.

Protocol 2: Synthesis from t-Butyl N-hydroxycarbamate [7][10]

Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate

-

To a stirred solution of t-butyl N-hydroxycarbamate (13.3 g, 0.1 mole) and potassium hydroxide (5.6 g, 0.1 mole) in 200 ml of absolute ethanol, add 2,4-dinitrochlorobenzene (20.2 g, 0.1 mole).[7][10]

-

Stir the resulting deep red solution at room temperature for 1 hour.[7][10]

-

Add glacial acetic acid dropwise until the solution turns light yellow.[7][10]

-

Pour the solution into 1.5 liters of cold water. An oil will separate and gradually crystallize.[7][10]

-

Separate, dry, and recrystallize the solid t-butyl N-(2,4-dinitrophenoxy)carbamate from an ethyl acetate-hexane mixture. This affords 16.4 g (53%) with a melting point of 74-75°C.[7][10]

Step 2: Synthesis of this compound

-

Add t-butyl N-(2,4-dinitrophenoxy)carbamate (4 g, 0.0133 mole) to 15 ml of trifluoroacetic acid.[7][10]

-

After the evolution of carbon dioxide has subsided, pour the solution into 100 ml of ice water.[7][10]

-

The resulting oily layer will crystallize on standing to afford 2.5 g (95%) of the product with a melting point of 112°C (from ethanol).[7][10]

Caption: Synthesis from t-Butyl N-hydroxycarbamate.

Spectroscopic Data

Limited specific spectral data is publicly available, however, it is known that NMR spectra (¹H and ¹³C) for this compound are available through spectral databases.[11]

Table 2: Spectroscopic Information

| Technique | Details | Source(s) |

| UV-Vis | λmax = 298 nm (in Ethanol) | [1][6] |

| NMR | ¹H and ¹³C NMR spectra are available in databases. | [11] |

This guide provides foundational knowledge for the safe and effective use of this compound in a research and development setting. For further details on specific applications and safety protocols, consulting the primary literature and safety data sheets is recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 17508-17-7(this compound) | Kuujia.com [kuujia.com]

- 3. This compound | CAS#:17508-17-7 | Chemsrc [chemsrc.com]

- 4. This compound | C6H5N3O5 | CID 87140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 17508-17-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 17508-17-7 [chemicalbook.com]

- 8. Highly efficient synthesis of this compound. Application to the synthesis of substituted N-benzoyliminopyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Amination using O-(2,4-Dinitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often involve nucleophilic nitrogen sources, electrophilic amination offers a powerful umpolung strategy, where a nitrogen atom acts as the electrophile. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a highly effective and versatile reagent for this purpose. Its stability, efficiency, and safety profile make it a superior alternative to other hydroxylamine-derived aminating agents. This guide provides a comprehensive overview of the core mechanism of electrophilic amination with DPH, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Mechanism of Electrophilic Amination

The electrophilic amination with this compound proceeds via the nucleophilic attack of a carbanion on the electron-deficient nitrogen atom of DPH. The 2,4-dinitrophenoxy group serves as an excellent leaving group, facilitating the formation of the new C-N bond. The reaction can be performed with a variety of carbon nucleophiles and can be conducted with or without a catalyst.

Uncatalyzed Mechanism with Grignard Reagents

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily react with DPH in an uncatalyzed fashion. The mechanism involves the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrogen atom of DPH. This concerted step leads to the formation of the aminated product and a magnesium salt of 2,4-dinitrophenol.

Caption: General reaction of a Grignard reagent with DPH.

Mechanism with Ester Enolates

The electrophilic amination of ester enolates, such as the sodium salt of diethyl malonate, provides a direct route to α-amino acids. The reaction is initiated by the deprotonation of the α-carbon of the ester by a suitable base (e.g., sodium hydride or sodium ethoxide) to generate the nucleophilic enolate. This enolate then attacks the electrophilic nitrogen of DPH, displacing the 2,4-dinitrophenoxide leaving group. Subsequent workup yields the α-amino ester.

Data Presentation: Substrate Scope and Yields

The electrophilic amination using this compound is applicable to a wide range of carbanionic nucleophiles, affording the corresponding primary amines in moderate to excellent yields.

| Nucleophile Precursor | Base/Solvent | Product | Yield (%) | Reference |

| Diethyl Malonate | NaH / THF | Diethyl Aminomalonate | 84 | [1] |

| Diethyl Phenylmalonate | NaH / DMF | Diethyl Amino(phenyl)malonate | 55 | [1] |

| Ethyl Phenylacetate | NaH / THF | Ethyl 2-Amino-2-phenylacetate | 61 | [1] |

| Phenylacetonitrile | NaH / THF | 2-Amino-2-phenylacetonitrile | 7 | [1] |

| 4-Methylpyridine | - / MeCN | 2-Amino-4-methylpyridinium 2,4-dinitrophenolate | 95 | [2] |

| Imidazole | - / MeCN | 1-Aminoimidazolium 2,4-dinitrophenolate | 99 | [2] |

| Phenylmagnesium Bromide | - / Ether | Aniline | 79 | [1] |

Experimental Protocols

Synthesis of this compound (DPH)

This two-step procedure provides a reliable method for the laboratory-scale synthesis of DPH.[2]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

-

To a solution of N-hydroxyphthalimide (1.0 eq) in acetone, add triethylamine (1.1 eq).

-

To this mixture, add a solution of 2,4-dinitrochlorobenzene (1.0 eq) in acetone dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the resulting precipitate (triethylamine hydrochloride) and wash with acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to afford pure 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione as a pale yellow solid.

Step 2: Synthesis of this compound

-

Suspend 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (1.0 eq) in a mixture of dichloromethane and methanol (8:1).

-

Cool the suspension to 0 °C in an ice bath.

-

Add hydrazine monohydrate (1.1 eq) dropwise to the cooled suspension.

-

Stir the reaction mixture at 0 °C for 8 hours.

-

Filter the precipitate (phthalhydrazide) and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound as an orange solid.

Electrophilic Amination of Diethyl Malonate

This protocol is a representative procedure for the amination of an active methylene compound using DPH.[1]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution of the sodium enolate to 0 °C.

-

Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the enolate solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford diethyl aminomalonate.

Visualizations

Reaction Mechanism of Enolate Amination

Caption: Workflow for the electrophilic amination of diethyl malonate.

Factors Influencing Electrophilic Amination with DPH

Caption: Key factors influencing the outcome of electrophilic amination.

Conclusion

This compound is a robust and highly effective reagent for the electrophilic amination of a diverse range of carbon nucleophiles. Its stability, ease of handling, and the high yields it typically affords make it an invaluable tool for the synthesis of primary amines, α-amino acids, and other nitrogen-containing compounds. A thorough understanding of the reaction mechanism and the factors influencing its outcome, as detailed in this guide, will enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful transformation.

References

Spectroscopic and Synthetic Profile of O-(2,4-Dinitrophenyl)hydroxylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for O-(2,4-Dinitrophenyl)hydroxylamine, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside established experimental protocols for its synthesis and analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aromatic protons exhibit distinct signals due to the electron-withdrawing effects of the nitro groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.78 | d | 2.8 | H-3 |

| 8.45 | dd | 9.6, 2.8 | H-5 |

| 7.45 | d | 9.6 | H-6 |

| 6.40 | s | - | NH₂ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C-1 |

| 141.5 | C-4 |

| 137.9 | C-2 |

| 129.4 | C-5 |

| 121.9 | C-3 |

| 115.8 | C-6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (amine) |

| 1590-1610 | Aromatic C=C stretch |

| 1500-1570 & 1335-1385 | NO₂ asymmetric & symmetric stretch |

| 900-950 | N-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The exact mass of this compound is 199.0229 g/mol .[1] While a detailed experimental fragmentation pattern is not widely published, the expected molecular ion peak and potential major fragments are outlined below.

| m/z | Ion |

| 199 | [M]⁺ (Molecular Ion) |

| 183 | [M - O]⁺ |

| 153 | [M - NO₂]⁺ |

| 137 | [M - O - NO₂]⁺ |

| 107 | [C₆H₃N₂O₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A widely used and efficient two-step synthesis of this compound has been reported.[2] The process involves the reaction of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide, followed by hydrazinolysis.

-

To a stirred suspension of N-hydroxyphthalimide in a suitable solvent such as acetone, an equimolar amount of a base like triethylamine is added at room temperature.

-

Once the N-hydroxyphthalimide has dissolved, an equimolar amount of 2,4-dinitrochlorobenzene is added.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate, 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, is collected by filtration, washed with water, and dried.

-

The 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione intermediate is suspended in a solvent mixture, typically dichloromethane and methanol.

-

The suspension is cooled in an ice bath, and hydrazine hydrate is added dropwise.

-

The reaction is stirred at 0°C for several hours.

-

The reaction mixture is then treated with an acid, such as hydrochloric acid, to precipitate the product.

-

The solid this compound is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Analysis Protocols

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Signaling Pathways and Logical Relationships

This compound is a well-known electrophilic aminating agent. It is utilized in various organic reactions to introduce an amino group (-NH₂) onto a nucleophilic substrate. The general mechanism for this amination reaction is depicted below.

Caption: General mechanism of electrophilic amination using this compound.

Synthesis Workflow

The two-step synthesis of this compound can be visualized as a clear workflow, from starting materials to the final product.

Caption: Two-step synthesis workflow for this compound.

References

A Technical Guide to the Solubility of O-(2,4-Dinitrophenyl)hydroxylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-(2,4-Dinitrophenyl)hydroxylamine, a key reagent in organic synthesis and a known inhibitor of enzymes such as D-amino acid oxidase. Understanding its solubility is critical for its effective use in reaction chemistry, purification, and various biochemical assays.

Core Physical and Chemical Properties

This compound is a light yellow to orange crystalline solid.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₅ | [2][3] |

| Molecular Weight | 199.12 g/mol | [2][3] |

| Melting Point | 112.5 °C | [4] |

| Appearance | Light yellow to orange powder/crystal | [1][5] |

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Source / Implication |

| Water | Water | Sparingly Soluble | [1] |

| Alcohols | Methanol | Slightly Soluble | [2][6] |

| Ethanol | Soluble (especially when hot) | Implied from recrystallization procedures.[2][7] | |

| Ethers | Diethyl Ether | - | No data available |

| Ketones | Acetone | - | No data available |

| Esters | Ethyl Acetate | Soluble (especially when hot) | Implied from recrystallization procedures.[2][7] |

| Halogenated Hydrocarbons | Dichloromethane | - | Used as a reaction solvent in its synthesis.[2] |

| Chloroform | - | No data available | |

| Aromatic Hydrocarbons | Toluene | - | No data available |

| Alkanes | Hexane | Poorly Soluble | Used as an anti-solvent in recrystallization.[2][7] |

| Amides | Dimethylformamide (DMF) | - | Used as a reaction solvent in related syntheses.[2][7] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [2][6] |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small screw-cap test tubes

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Determine the weight of the collected saturated solution.

-

Dilute the saturated solution with a known volume of the same solvent to a concentration suitable for analysis.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (utilizing its absorbance maximum) or HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of the compound's inhibitory action.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual signaling pathway of D-amino acid oxidase inhibition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 17508-17-7 [chemicalbook.com]

- 3. This compound | C6H5N3O5 | CID 87140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:17508-17-7 | Chemsrc [chemsrc.com]

- 5. This compound | 17508-17-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound CAS#: 17508-17-7 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reaction of O-(2,4-Dinitrophenyl)hydroxylamine with Carbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a pivotal reagent in organic chemistry, primarily utilized for the derivatization and analysis of carbonyl compounds such as aldehydes and ketones.[1] With the chemical formula C₆H₅N₃O₅ and CAS number 17508-17-7, this yellow crystalline solid facilitates the formation of stable O-(2,4-dinitrophenyl) oxime derivatives.[1][2] This reaction is analogous to the well-known Brady's test, which uses 2,4-dinitrophenylhydrazine (DNPH) to detect carbonyl functionalities.[3] The resulting oxime ethers are often colored and possess strong chromophores, making them ideal for quantitative analysis by spectrophotometric and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[1][4] Understanding the underlying mechanism of this reaction is critical for optimizing derivatization procedures, ensuring accurate quantification, and synthesizing novel chemical entities.

Core Reaction Mechanism

The reaction between this compound and a carbonyl compound proceeds via a two-step nucleophilic addition-elimination (or condensation) mechanism. The reaction is typically catalyzed by a weak acid.[3][5]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the hydroxylamine group (-NH₂) on the electrophilic carbonyl carbon. Due to the electronegativity of the oxygen atom, the carbonyl carbon carries a partial positive charge, making it susceptible to attack.[5] This step breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine derivative.

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. In an acidic medium, the hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (H₂O).[3] Subsequently, a lone pair of electrons from the nitrogen atom forms a double bond with the carbon, expelling the water molecule. Deprotonation of the nitrogen atom yields the final product: a stable O-(2,4-dinitrophenyl) oxime and regenerates the acid catalyst.

The pH of the reaction medium is a critical parameter. A weakly acidic environment (typically pH 4-5) is optimal because it is sufficient to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, without significantly protonating the nitrogen atom of the DPH.[3] Strong acidic conditions would protonate the nucleophilic amine, rendering it non-nucleophilic and halting the reaction.[3]

Caption: The acid-catalyzed nucleophilic addition-elimination mechanism.

Quantitative Data & Analysis

The derivatization of carbonyl compounds is frequently performed to enable sensitive and reliable quantification. The resulting oximes or hydrazones are analyzed, often by HPLC with UV detection. The tables below summarize typical reaction conditions and analytical parameters, adapted from established oximation and derivatization protocols.

Table 1: Representative Oximation Reaction Conditions [6]

| Carbonyl Compound | Reagents (molar ratio) | Catalyst (molar ratio) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl (1) | Oxalic Acid (1) | CH₃CN | 60 | 95 |

| Acetophenone | NH₂OH·HCl (2) | Oxalic Acid (2) | CH₃CN | 90 | 95 |

| 4-Chlorobenzaldehyde | NH₂OH·HCl (1) | Oxalic Acid (1) | CH₃CN | 55 | 92 |

| Cyclohexanone | NH₂OH·HCl (2) | Oxalic Acid (2) | CH₃CN | 80 | 90 |

Table 2: Typical HPLC Analytical Parameters for Derivative Analysis [4]

| Parameter | Value / Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV Absorbance at 360 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of an O-(2,4-dinitrophenyl) oxime and a general procedure for the derivatization of aqueous samples for quantitative analysis.

Protocol: Synthesis of O-(2,4-Dinitrophenyl) oxime of Chloroacetone[7]

-

Reagent Preparation: Prepare a solution of this compound (1.0 g, 5 mmol) in trifluoroacetic acid (15 mL). Separately, prepare a solution of chloroacetone (322 µL, 5 mmol) in ethanol (2 mL).

-

Reaction: While stirring the DPH solution at room temperature, add the chloroacetone solution dropwise over a period of 10 minutes.

-

Incubation: Continue stirring the resulting dark yellow solution for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Quenching & Isolation: Slowly pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure O-(2,4-dinitrophenyl) oxime.

Protocol: General Derivatization of Aqueous Samples for HPLC Analysis[4][8]

-

Sample Preparation: Transfer a measured volume (e.g., 100 mL) of the aqueous sample into an appropriate flask.

-

Buffering: Adjust the sample to pH 3 using a suitable buffer (e.g., acetate buffer).

-

Derivatization: Add a solution of DPH in acetonitrile to the buffered sample. Seal the flask and incubate at a controlled temperature (e.g., 40 °C) for 1 hour with occasional mixing.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Pass the entire reaction mixture through the conditioned cartridge to adsorb the oxime derivative.

-

Washing: Wash the cartridge with reagent water to remove interfering hydrophilic compounds.

-

Elution: Elute the purified oxime derivative from the cartridge using a small volume (e.g., 10 mL) of acetonitrile or ethanol into a volumetric flask.

-

Analysis: Bring the eluate to a final volume, mix thoroughly, and transfer an aliquot to an autosampler vial for analysis by HPLC-UV as described in Table 2.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. organicmystery.com [organicmystery.com]

- 4. unitedchem.com [unitedchem.com]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

The 2,4-Dinitrophenoxide Anion: An In-Depth Technical Guide to its Leaving Group Ability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,4-dinitrophenoxide anion is a well-recognized, effective leaving group in the realm of organic chemistry, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its efficacy stems from the profound stabilization of the negative charge on the phenoxide oxygen through the potent electron-withdrawing effects of the two nitro groups situated at the ortho and para positions. This guide provides a comprehensive analysis of the factors governing the leaving group ability of 2,4-dinitrophenoxide, presents quantitative kinetic data for comparison with other common leaving groups, details an experimental protocol for the kinetic analysis of SNAr reactions, and visualizes the underlying mechanistic pathways.

Core Principles of Leaving Group Ability

A good leaving group is a species that can stabilize the electron pair it takes with it upon bond cleavage. The stability of the leaving group is a critical factor in determining the rate of many nucleophilic substitution reactions. For phenoxides, the leaving group ability is intrinsically linked to the acidity of the corresponding phenol. A lower pKa of the conjugate acid (the phenol) indicates a more stable conjugate base (the phenoxide), and thus, a better leaving group.

The 2,4-dinitrophenoxide anion is the conjugate base of 2,4-dinitrophenol. The pKa of 2,4-dinitrophenol is approximately 4.0, making it a considerably stronger acid than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the two electron-withdrawing nitro groups, which delocalize the negative charge of the corresponding phenoxide anion through resonance, thereby stabilizing it. This high degree of stabilization is the primary reason for the excellent leaving group ability of 2,4-dinitrophenoxide.

Quantitative Analysis of Leaving Group Ability

The leaving group ability of 2,4-dinitrophenoxide can be quantitatively assessed by comparing the rate constants of nucleophilic aromatic substitution reactions with various leaving groups. The following tables summarize kinetic data from studies on the reactions of 1-substituted-2,4-dinitrobenzenes with nucleophiles.

It is important to note that direct comparison of rate constants is most accurate when the reaction conditions (nucleophile, solvent, temperature) are identical.

Table 1: Second-Order Rate Constants for the Reaction of 1-(Y-Substituted-Phenoxy)-2,4-dinitrobenzenes with Piperidine in Acetonitrile at 25.0 °C

| Substituent (Y) on Phenoxide Leaving Group | pKa of Conjugate Acid (Y-C6H4OH) in H2O | Second-Order Rate Constant (k2), M-1s-1 |

| 4-NO2 | 7.15 | 1.85 |

| 4-CN | 7.95 | 0.617 |

| 3-NO2 | 8.40 | 0.380 |

| 4-Br | 9.34 | 0.0813 |

| 4-Cl | 9.42 | 0.0708 |

| H | 9.99 | 0.0275 |

| 4-CH3 | 10.26 | 0.0178 |

| 4-OCH3 | 10.21 | 0.0170 |

Data sourced from a kinetic study on SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile.[1]

This data clearly illustrates the relationship between the acidity of the parent phenol and the leaving group ability of the corresponding phenoxide. As the electron-withdrawing character of the substituent on the phenoxide increases (and the pKa of the phenol decreases), the rate of substitution increases, indicating a better leaving group.

Table 2: Relative Reactivity of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

| Leaving Group (X) | Second-Order Rate Constant (k), M-1s-1 | Relative Rate |

| F | 3.9 x 10-2 | 2300 |

| NO2 | 1.5 x 10-3 | 88 |

| Cl | 4.3 x 10-5 | 2.5 |

| Br | 7.4 x 10-5 | 4.4 |

| I | 1.7 x 10-5 | 1 |

Data adapted from a study on the "element effect" in nucleophilic aromatic substitution reactions.[2]

While this second table does not include a phenoxide leaving group, it provides a valuable benchmark for the reactivity of common leaving groups in SNAr reactions under different solvent conditions. The trend observed here, often referred to as the "element effect" (F > Cl ≈ Br > I), is characteristic of SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

Experimental Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution Reaction

The following is a detailed methodology for determining the rate constant of the reaction between a 1-substituted-2,4-dinitrobenzene (e.g., 1-phenoxy-2,4-dinitrobenzene) and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the SNAr reaction between 1-phenoxy-2,4-dinitrobenzene and piperidine.

Materials:

-

1-phenoxy-2,4-dinitrobenzene

-

Piperidine

-

Acetonitrile (spectroscopic grade)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Pipettes (various sizes)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 1-phenoxy-2,4-dinitrobenzene in acetonitrile (e.g., 1.0 x 10-3 M).

-

Prepare a stock solution of piperidine in acetonitrile (e.g., 0.1 M).

-

-

Spectrophotometric Measurements:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine. This should be determined by recording the spectrum of a fully reacted solution.

-

Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 °C).

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

To a quartz cuvette, add a calculated volume of the piperidine stock solution and dilute with acetonitrile to a final volume of 2.5 mL. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

-

Initiate the reaction by injecting a small, known volume of the 1-phenoxy-2,4-dinitrobenzene stock solution into the cuvette and start the stopwatch simultaneously. The final concentration of the substrate should be low enough to give an absorbance reading within the linear range of the instrument.

-

Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kobs.

-

The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].

-

Repeat the experiment with different concentrations of piperidine to confirm the second-order nature of the reaction. A plot of kobs versus [Piperidine] should yield a straight line passing through the origin with a slope equal to k2.

-

Visualization of Reaction Mechanisms and Logical Relationships

The leaving group ability of 2,4-dinitrophenoxide is best understood in the context of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Reaction Mechanism

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: The stepwise addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Factors Influencing Leaving Group Ability

The rate of the SNAr reaction, and thus the apparent "goodness" of a leaving group, is determined by the relative rates of the formation (k1) and breakdown of the Meisenheimer complex (k-1 and k2). The stability of the leaving group primarily influences the k2 step.

Caption: Relationship between leaving group properties and SNAr reaction kinetics.

Conclusion

The 2,4-dinitrophenoxide anion is a highly effective leaving group in nucleophilic aromatic substitution reactions due to the exceptional stability of the anion, which is a consequence of charge delocalization by the two electron-withdrawing nitro groups. This is quantitatively supported by kinetic data, which demonstrates a clear correlation between the pKa of the corresponding phenol and the rate of substitution. The mechanistic framework of the SNAr reaction, proceeding through a Meisenheimer complex, provides a robust model for understanding the factors that govern the leaving group ability of 2,4-dinitrophenoxide and its utility in organic synthesis and drug development.

References

Theoretical Insights into the Reactivity of O-(2,4-Dinitrophenyl)hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a versatile reagent widely employed in organic synthesis, primarily as an electrophilic aminating agent.[1] Its reactivity is governed by the electron-deficient nature of the 2,4-dinitrophenyl ring, which facilitates nucleophilic attack at the oxygen atom, leading to the transfer of an amino group (-NH2) to a variety of nucleophiles. This guide provides an in-depth analysis of the theoretical underpinnings of DPH reactivity, supported by available experimental data and computational studies on analogous systems. While direct computational studies on DPH are not extensively available in the public domain, a comprehensive understanding of its reactivity can be constructed by examining its structural features and the well-established principles of nucleophilic aromatic substitution (SNAr) and related reactions.

Theoretical Framework of DPH Reactivity

The reactivity of DPH is fundamentally dictated by the electronic effects of the 2,4-dinitrophenyl moiety. The two nitro groups (-NO2) are powerful electron-withdrawing groups, acting through both inductive and resonance effects. This strong electron withdrawal polarizes the molecule, creating a significant partial positive charge on the aromatic ring and, consequently, on the ether-like oxygen atom of the hydroxylamine group. This electronic arrangement makes the oxygen atom highly susceptible to nucleophilic attack.

From a molecular orbital perspective, the lowest unoccupied molecular orbital (LUMO) of DPH is expected to have a low energy level and significant localization on the 2,4-dinitrophenyl ring, particularly at the carbon atom bonded to the oxygen. This low-lying LUMO readily accepts electrons from the highest occupied molecular orbital (HOMO) of a nucleophile, facilitating the reaction.

The reaction with a generic nucleophile (Nu:) is proposed to proceed through a nucleophilic substitution mechanism. The nucleophile attacks the electrophilic oxygen atom, leading to the cleavage of the N-O bond and the formation of an aminated product and the 2,4-dinitrophenoxide anion as a stable leaving group. The stability of the 2,4-dinitrophenoxide anion, due to extensive charge delocalization through the nitro groups, is a key driving force for the reaction.

Quantitative Reactivity Data (from Analogous Systems)

Direct quantitative computational data for the reactivity of DPH is scarce in the available literature. However, kinetic data from studies on similar 2,4-dinitrophenyl compounds reacting with nucleophiles can provide valuable insights into the energetics of these reactions. The following table summarizes second-order rate constants for the reaction of 2,4-dinitrophenyl cinnamate with various primary amines, which can serve as a proxy for understanding the nucleophilicity dependence of reactions involving the 2,4-dinitrophenyl leaving group.

| Nucleophile (Primary Amine) | pKa | k (M⁻¹s⁻¹) |

| Hydrazine | 8.21 | 1.35 |

| Glycylglycine | 8.25 | 0.415 |

| Glycine ethyl ester | 7.75 | 0.0891 |

| β-Alanine ethyl ester | 9.09 | 0.813 |

| n-Butylamine | 10.6 | 1.86 |

Data extracted from a kinetic study on the reactions of 2,4-dinitrophenyl cinnamate with primary amines in water containing 20 mol % DMSO at 25.0 ± 0.1 °C.[2]

Experimental Protocols

General Procedure for N-Amination of Pyridines using DPH

This protocol describes a common application of DPH as an electrophilic aminating agent for heterocyclic compounds like pyridines.

Materials:

-

This compound (DPH)

-

Substituted pyridine

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine in the anhydrous solvent.

-

Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The resulting N-aminopyridinium salt can be purified by recrystallization or precipitation by the addition of a less polar solvent (e.g., diethyl ether).

-

The formation of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.[1]

Synthesis of this compound

A common synthetic route to DPH involves the reaction of a protected hydroxylamine with 2,4-dinitrochlorobenzene followed by deprotection.

Step 1: Synthesis of a Protected DPH Derivative

-

To a stirred solution of a suitable N-protected hydroxylamine (e.g., t-butyl N-hydroxycarbamate) and a base (e.g., potassium hydroxide) in a solvent like absolute ethanol, add 2,4-dinitrochlorobenzene.[3]

-

Stir the resulting solution at room temperature for approximately one hour.

-

Neutralize the reaction mixture with an acid (e.g., glacial acetic acid).

-

Pour the solution into cold water to precipitate the protected DPH derivative.

-

Collect the solid product by filtration and purify by recrystallization.

Step 2: Deprotection to Yield DPH

-

Treat the protected DPH derivative with a strong acid (e.g., trifluoroacetic acid).

-

After the evolution of gas ceases, pour the solution into ice water.

-

The oily layer that forms will crystallize upon standing to yield this compound.[3]

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: General reaction pathway for the amination of a nucleophile by DPH.

Caption: A typical workflow for the computational investigation of a chemical reaction.

Conclusion

This compound is a potent electrophilic aminating agent due to the strong electron-withdrawing nature of the 2,4-dinitrophenyl group. While specific theoretical calculations on its reactivity are not widely published, its reaction mechanisms can be confidently inferred from its structure and the behavior of analogous systems. The provided experimental protocols offer practical guidance for its synthesis and application. Further computational studies, following the outlined workflow, would be invaluable for a more precise quantitative understanding of its reactivity, including the determination of activation energies and the detailed electronic structure of transition states. Such studies would undoubtedly aid in the rational design of novel synthetic methodologies and the development of new chemical entities in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Electrophilic Amination of Carbanions using O-(2,4-Dinitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic amination is a powerful synthetic transformation for the formation of carbon-nitrogen bonds, enabling the direct introduction of an amino group to a nucleophilic carbon center. This method is of significant interest in medicinal chemistry and drug development for the synthesis of primary amines, which are key functional groups in a vast array of bioactive molecules. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a robust and efficient electrophilic aminating agent. Its key advantages include its stability as a crystalline solid, predictable reactivity, and the generation of the non-interfering byproduct, 2,4-dinitrophenol.[1][2] This document provides detailed application notes and protocols for the use of DPH in the electrophilic amination of various carbanions.

Reaction Mechanism

The electrophilic amination of carbanions with this compound proceeds via a nucleophilic substitution pathway. The carbanion, acting as the nucleophile, attacks the electrophilic nitrogen atom of DPH. This is followed by the departure of the stable 2,4-dinitrophenoxide anion as the leaving group, resulting in the formation of the desired primary amine.[2]

Caption: General mechanism of electrophilic amination.

Quantitative Data Summary

The electrophilic amination using this compound is applicable to a range of carbanions, with yields varying depending on the substrate and reaction conditions. The following table summarizes representative yields for different classes of carbanions.

| Carbanion Precursor | Base/Solvent System | Product | Yield (%) |

| Diethyl malonate | NaH / DMF | Diethyl 2-aminomalonate | 75 |

| Substituted Ethyl Acetates | Various bases | Corresponding Ethyl Aminoacetates | Moderate to Good |

| Methyl 9-fluorenecarboxylate | KOCH₃ / Benzene | Methyl 9-amino-9-fluorenecarboxylate | 50 |

| Phenylacetonitrile | Not specified | α-Aminophenylacetonitrile | 7 |

| Phenylmagnesium bromide | Ethereal solvent | Aniline | 79 (with O-phenylhydroxylamine) |

Note: The yield for phenylmagnesium bromide is reported with O-phenylhydroxylamine, a related but different reagent. Specific yields for Grignard reagents with DPH are less commonly reported but the reaction is known to proceed.[2]

Experimental Protocols

General Protocol for the Amination of Ester Enolates

This protocol is a general guideline for the amination of ester enolates and can be adapted for other carbanion precursors with appropriate modifications to the base and solvent system.

Materials:

-

Ester precursor

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

This compound (DPH)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

-

Carbanion Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the ester precursor (1.0 eq) in the anhydrous solvent. Cool the solution to the appropriate temperature for the chosen base (e.g., 0 °C for NaH in DMF, -78 °C for LDA in THF).

-

Slowly add the base (1.0-1.2 eq) to the solution while maintaining the temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Amination Reaction: Dissolve this compound (1.0-1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the enolate solution at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired primary amine.

Caption: General experimental workflow for amination.

Safety and Handling

This compound is a potentially energetic compound and should be handled with care.[3] It is a yellow solid that is sparingly soluble in water.[4]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

-

Stability: While relatively stable, it can decompose upon heating, emitting toxic fumes of nitrogen oxides.[4] It has been reported to have a potentially explosive reaction with potassium hydride in THF.[4]

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

This compound is a valuable and versatile reagent for the electrophilic amination of a variety of carbanions, providing a direct route to primary amines. The reaction is generally straightforward to perform and offers moderate to good yields for stabilized carbanions such as ester enolates. Further optimization may be required for less stable carbanions like those derived from ketones or Grignard reagents. The provided protocols and data serve as a comprehensive guide for researchers in the application of this important synthetic methodology.

References

Application Notes and Protocols for the Synthesis of N-H Aziridines from Unactivated Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-H aziridines are valuable structural motifs in a variety of biologically active natural products and serve as versatile building blocks in medicinal chemistry and drug development. Their synthesis, particularly from abundant and inexpensive unactivated olefins, has been a significant challenge. Traditional methods often require harsh conditions or the use of protecting groups, which necessitates additional synthetic steps. This document outlines a direct, stereospecific protocol for the synthesis of N-H aziridines from unactivated olefins using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as a nitrogen source, facilitated by homogeneous rhodium catalysis. This method is operationally simple, proceeds at ambient temperature, and offers good to excellent yields for a diverse range of substrates.[1]

Reaction Principle

The core of this transformation is the rhodium-catalyzed transfer of an "N-H" moiety from an aminating agent to an olefin. The reaction is believed to proceed through a rhodium-nitrenoid intermediate. The use of this compound (DPH) allows for the direct formation of the N-H aziridine without the need for an N-protecting group, which often requires harsh conditions for removal that can be incompatible with sensitive functional groups.[1] More recent developments have introduced hydroxylamine-O-sulfonic acids (HOSA) as a more practical and cost-effective alternative to DPH, operating under similar rhodium-catalysis.[2][3][4]

Data Summary: Substrate Scope and Yields

The following table summarizes the yields for the aziridination of various unactivated olefins using the Rh₂(esp)₂ catalyst with this compound (DPH).

| Substrate (Olefin) | Product (Aziridine) | Yield (%) |

| (Z)-cyclooctene | 94 | |

| 1-decene | 85 | |

| Styrene | 82 | |

| trans-4-octene | 91 | |

| α-pinene | 75 | |

| Methyl oleate | 88 | |

| 1,5-cyclooctadiene | 86 (mono) |

Data compiled from representative examples in the literature. Yields are for isolated products.

Experimental Protocols

Materials and Reagents:

-